molecular formula C16H18N4O5S2 B2955596 N1-(pyridin-3-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-82-7

N1-(pyridin-3-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2955596
CAS No.: 874804-82-7
M. Wt: 410.46
InChI Key: PZBNAHAXYJETQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(pyridin-3-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a pyridin-3-ylmethyl group at the N1 position and a thiophene-sulfonyl-substituted oxazolidine moiety at the N2 position.

Properties

IUPAC Name

N'-(pyridin-3-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S2/c21-15(18-10-12-3-1-5-17-9-12)16(22)19-11-13-20(6-7-25-13)27(23,24)14-4-2-8-26-14/h1-5,8-9,13H,6-7,10-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBNAHAXYJETQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(pyridin-3-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H19N3O5S2C_{18}H_{19}N_{3}O_{5}S_{2} and a molecular weight of approximately 409.48 g/mol. Its structure includes:

  • Pyridine moiety : Known for its pharmacological properties.
  • Oxazolidine ring : Associated with antibacterial activity.
  • Thiophenesulfonyl group : Enhances interactions with biological targets.

The unique combination of these functional groups suggests significant reactivity and biological potential.

Synthesis

The synthesis typically involves the reaction of pyridine derivatives with thiophene and oxazolidine precursors under controlled conditions. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reaction conditions are optimized to enhance yield and purity, often utilizing inert atmospheres to prevent oxidation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of oxazolidinones have shown significant antibacterial activity against Gram-positive bacteria, including:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
21bS. aureus4 µg/mL
21dS. pneumoniae8 µg/mL
21eE. faecalis16 µg/mL

These compounds exhibited bacteriostatic effects comparable to linezolid, a well-known antibiotic .

The proposed mechanisms of action for this compound include:

  • Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
  • Biofilm Disruption : Compound 21d demonstrated significant inhibition of biofilm formation in S. pneumoniae, indicating potential for treating biofilm-associated infections .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives against five Gram-positive bacteria using the standard serial dilution method. Compounds showed enhanced efficacy with specific modifications, such as the introduction of fluorine atoms, which improved binding affinity .
  • Biofilm Formation Inhibition : The crystal violet assay was employed to assess biofilm formation inhibition by compound 21d, demonstrating a dose-dependent reduction in biofilm growth, making it a promising candidate for further development in treating chronic infections associated with biofilms .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamide derivatives are widely explored for their pharmacological and flavoring properties. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogues

Compound Name Key Substituents Biological Activity/Metabolism References
Target Compound :
N1-(pyridin-3-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Pyridin-3-ylmethyl (N1)
- Thiophene-sulfonyl oxazolidine (N2)
Inferred: Potential antiviral or enzyme inhibition due to sulfonyl and heterocyclic groups.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) - 2,4-Dimethoxybenzyl (N1)
- Pyridin-2-ylethyl (N2)
- Umami flavoring agent
- High metabolic stability (no amide hydrolysis in hepatocytes).
FL-no: 16.101 (N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) - 2-Methoxy-4-methylbenzyl (N1)
- Pyridin-2-ylethyl (N2)
- Flavoring agent
- High safety margin (NOEL = 100 mg/kg bw/day).
Compound 13 () - Acetylpiperidinyl-thiazole (N1)
- 4-Chlorophenyl (N2)
- HIV entry inhibitor
- Moderate yield (36%) and purity (90%).
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) - Adamantyl (N1)
- Benzyloxy (N2)
- Synthetic model for structure-activity studies
- High purity (>90%).

Key Structural and Functional Differences

N1 Substituents :

  • The target compound’s pyridin-3-ylmethyl group distinguishes it from flavoring agents like S336 (2,4-dimethoxybenzyl) and antiviral analogs (e.g., acetylpiperidinyl-thiazole in Compound 13). Pyridine rings may enhance binding to metal ions or aromatic receptors compared to methoxybenzyl groups .
  • Adamantyl-containing oxalamides (–9) exhibit bulkier hydrophobic groups, likely influencing membrane permeability differently than the target’s pyridine-thiophene system.

N2 Substituents: The thiophene-sulfonyl oxazolidine moiety in the target compound is unique. Sulfonyl groups are known to improve metabolic stability by resisting ester hydrolysis, as seen in S336 and related flavoring agents . This contrasts with compounds like N1-(benzyloxy)-N2-(3-phenylpropyl)oxalamide (), where ester hydrolysis may dominate.

Biological Activity: Antiviral oxalamides () often feature chlorophenyl or thiazole groups, suggesting halogenated or heterocyclic motifs are critical for viral entry inhibition. The target’s thiophene-sulfonyl group could similarly disrupt viral protein interactions. Flavoring agents (e.g., S336) prioritize metabolic stability and low toxicity, with EFSA noting a high margin of safety (NOEL = 100 mg/kg bw/day) . The target compound’s safety profile remains unstudied but may differ due to its sulfonyl and pyridine groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.